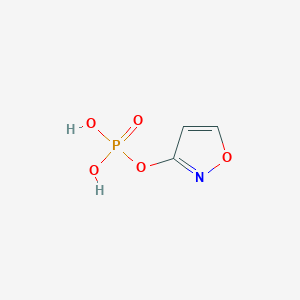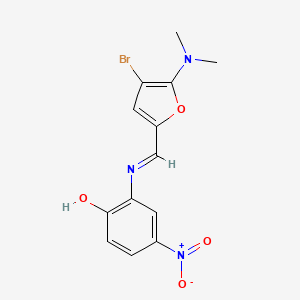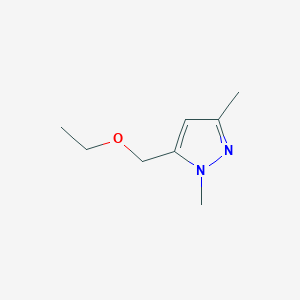
5-Cyano-2-(3-furoylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyano-2-(furan-3-carboxamido)benzoic acid is an organic compound that belongs to the class of aromatic heterocyclic compounds It features a benzoic acid core substituted with a cyano group and a furan ring attached via an amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-(furan-3-carboxamido)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-5-cyanobenzoic acid, which is then reacted with furan-3-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired amide bond . The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
While specific industrial production methods for 5-Cyano-2-(furan-3-carboxamido)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyano-2-(furan-3-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dicarboxylic acid derivatives.
Reduction: 5-Amino-2-(furan-3-carboxamido)benzoic acid.
Substitution: Halogenated derivatives of the benzoic acid core.
Applications De Recherche Scientifique
5-Cyano-2-(furan-3-carboxamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 5-Cyano-2-(furan-3-carboxamido)benzoic acid is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The cyano group and the furan ring are likely involved in binding interactions, which can modulate the activity of the target proteins. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-Cyano-4-(furan-2-yl)-1,4-dihydropyridin-3-yl)carboxamido)benzoic acid: Similar structure but with a dihydropyridine ring instead of a benzoic acid core.
5-Cyano-2-(furan-2-carboxamido)benzoic acid: Similar structure but with the furan ring attached at a different position.
Uniqueness
5-Cyano-2-(furan-3-carboxamido)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a cyano group and a furan ring provides a versatile platform for further functionalization and exploration in various research fields .
Propriétés
Formule moléculaire |
C13H8N2O4 |
|---|---|
Poids moléculaire |
256.21 g/mol |
Nom IUPAC |
5-cyano-2-(furan-3-carbonylamino)benzoic acid |
InChI |
InChI=1S/C13H8N2O4/c14-6-8-1-2-11(10(5-8)13(17)18)15-12(16)9-3-4-19-7-9/h1-5,7H,(H,15,16)(H,17,18) |
Clé InChI |
YPQGOFAOISGNFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#N)C(=O)O)NC(=O)C2=COC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


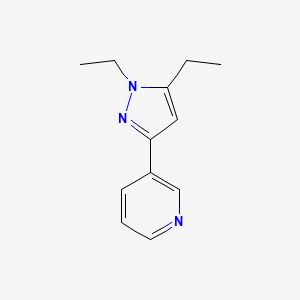
![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)

![1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12874230.png)
![3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one](/img/structure/B12874240.png)
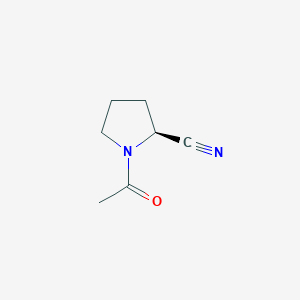

![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)

![2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12874266.png)
![2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole](/img/structure/B12874276.png)
